
2,6-Dimethylquinoline-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylquinoline-8-thiol is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of thiol (-SH) group in this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction (S_N2) using thiourea as a source of sulfur. The reaction of thiourea with an alkyl halide, such as 2,6-dimethylquinoline, forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO_4·SiO_2, has been reported to be effective in the synthesis of quinoline derivatives, providing an environmentally benign and cost-effective protocol .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiol group can participate in substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
2,6-Dimethylquinoline-8-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylquinoline-8-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, affecting cellular processes such as oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
6-Methoxyquinaldine: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
8-Methoxyquinaldine: Similar to 6-methoxyquinaldine but with the methoxy group at a different position.
Uniqueness
2,6-Dimethylquinoline-8-thiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
53971-50-9 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
2,6-dimethylquinoline-8-thiol |
InChI |
InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3 |
Clave InChI |
MSEAUFLXTJMLKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


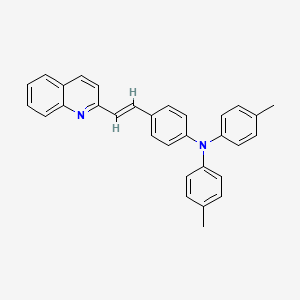
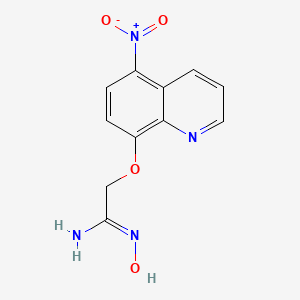
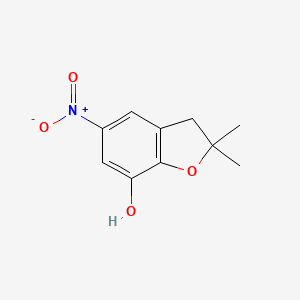
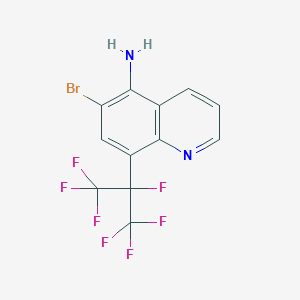

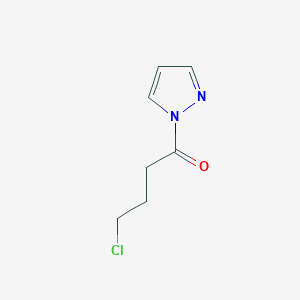
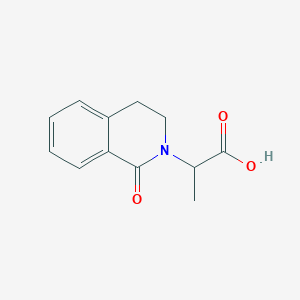

![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
![3-(3,5-Dimethylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883863.png)

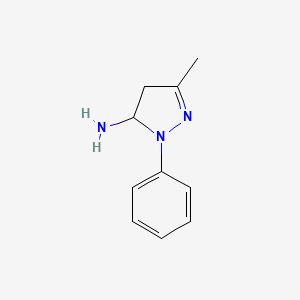
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

